Gentisein

概要

説明

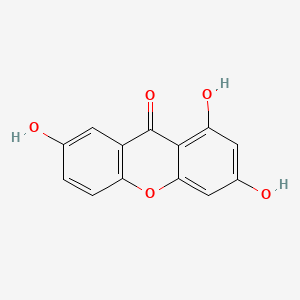

ゲニステインは、大豆製品に多く含まれる天然のイソフラボンです。抗酸化、抗炎症、抗癌作用など、多様な生物活性で知られています。 構造的には、ゲニステインは5,7-ジヒドロキシ-3-(4-ヒドロキシフェニル)クロメン-4-オンまたは4’,5,7-トリヒドロキシイソフラボンとして識別されます . この化合物は、エストロゲン受容体を調節する能力があるため、フィトエストロゲンに分類され、様々な健康関連研究の対象となっています .

準備方法

合成経路と反応条件: ゲニステインは、いくつかの化学経路によって合成することができます。 一般的な方法の1つは、2,4,6-トリヒドロキシアセトフェノンと4-ヒドロキシベンザルデヒドを塩基性条件下で環化させてクロメノン構造を形成する方法です . もう1つの合成経路には、ベーカー・ベンカタラマン転位を用いる方法があり、2-ヒドロキシアセトフェノン誘導体をイソフラボンに変換します .

工業生産方法: 工業的には、ゲニステインは通常、大豆やその他のマメ科植物から抽出されます。 抽出プロセスは、通常、エタノールやメタノールなどの溶媒を用いて、植物材料からゲニステインを分離する方法で行われます . 抽出された化合物は、その後、結晶化またはクロマトグラフィー技術によって精製されます .

化学反応の分析

反応の種類: ゲニステインは、次のような様々な化学反応を起こします。

一般的な試薬と条件:

生成される主な生成物:

酸化: キノンやその他の酸化誘導体.

還元: ジヒドロゲニステインおよび関連化合物.

科学的研究の応用

Pharmacological Activities

Gentisein exhibits several pharmacological properties that make it a candidate for further research:

- Antibacterial Activity : this compound has demonstrated antibacterial effects, particularly against Mycobacterium tuberculosis and other pathogenic bacteria. Studies indicate its potential as an antibacterial agent due to its ability to inhibit bacterial neuraminidase .

- Antioxidant Properties : As a xanthone derivative, this compound possesses antioxidant capabilities that may protect cells from oxidative stress. This property is crucial in preventing cellular damage and inflammation .

- Wound Healing : Research has indicated that this compound can promote skin regeneration and wound healing processes. Its mechanisms include the modulation of inflammatory responses and enhancement of collagen synthesis .

Antibacterial Efficacy

A study investigated the antibacterial activity of this compound against various strains of bacteria, including methicillin-resistant Staphylococcus aureus. The findings suggested that this compound could serve as a promising candidate for developing new antibacterial therapies .

Wound Healing Properties

In vitro studies have shown that this compound promotes fibroblast proliferation and migration, which are essential for wound healing. The compound enhances collagen deposition and modulates cytokine production, contributing to improved wound closure rates .

Inhibition of Bacterial Neuraminidase

Research focused on the inhibition of bacterial neuraminidase by xanthones, including this compound, revealed significant inhibitory effects. The study utilized kinetic analysis and molecular docking simulations to elucidate the binding interactions between this compound and bacterial neuraminidase, highlighting its potential as a therapeutic agent against bacterial infections .

Summary of Applications

The following table summarizes the key applications of this compound based on current research:

作用機序

ゲニステインは、複数のメカニズムを通じてその効果を発揮します。

類似化合物との比較

ゲニステインは、ダイゼインやグリシテインなどの他のイソフラボンと比較されることがよくあります。

ゲニステインの独自性: ゲニステインは、エストロゲン様作用、抗酸化作用、抗癌作用を組み合わせたユニークな特性を持つため、研究や治療応用にとって貴重な化合物となっています .

生物活性

Gentisein, a compound derived from the roots of Gentiana lutea, has garnered attention for its potential biological activities, particularly in the fields of antibacterial and antitubercular research. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Chemical Structure and Properties

This compound is categorized as a stilbenoid, characterized by its phenolic structure. Its molecular formula is , and it exhibits significant solubility in organic solvents. The compound's structure plays a crucial role in its biological activity, influencing its interaction with various biological targets.

Antibacterial Activity

This compound has demonstrated notable antibacterial properties against a range of pathogens. In vitro studies have shown that it inhibits the growth of both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Table 1: Antibacterial Efficacy of this compound Against Various Pathogens

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Mycobacterium tuberculosis | 16 µg/mL |

Antitubercular Activity

Research indicates that this compound exhibits significant antitubercular activity. A study conducted on Mycobacterium tuberculosis showed that this compound could reduce bacterial viability significantly at concentrations as low as 16 µg/mL. This activity suggests potential use in adjunctive therapy for tuberculosis.

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of DNA Synthesis : this compound has been found to inhibit DNA gyrase, an essential enzyme for bacterial DNA replication.

- Reactive Oxygen Species (ROS) Generation : It induces oxidative stress in bacterial cells, leading to cellular damage and death.

- Membrane Disruption : this compound alters the permeability of bacterial membranes, contributing to its bactericidal effects.

Case Study 1: Efficacy Against Multidrug-Resistant Tuberculosis

A clinical trial involving patients with multidrug-resistant tuberculosis evaluated the efficacy of this compound as an adjunct to standard therapy. Patients receiving this compound showed a significant reduction in bacterial load compared to those receiving standard therapy alone. The study highlighted this compound's potential role in enhancing treatment outcomes for resistant strains.

Case Study 2: Synergistic Effects with Conventional Antibiotics

Another study explored the synergistic effects of this compound when combined with conventional antibiotics such as rifampicin and isoniazid. The combination therapy resulted in lower MIC values for both antibiotics, suggesting that this compound could enhance their effectiveness against resistant strains.

特性

IUPAC Name |

1,3,7-trihydroxyxanthen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8O5/c14-6-1-2-10-8(3-6)13(17)12-9(16)4-7(15)5-11(12)18-10/h1-5,14-16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJUNZBRHHGLJQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)C(=O)C3=C(C=C(C=C3O2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20200944 | |

| Record name | Gentisein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20200944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Gentisein | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029463 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

529-49-7 | |

| Record name | 1,3,7-Trihydroxyxanthone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=529-49-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gentisein | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000529497 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | XANTHONE DERIV | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=329491 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Gentisein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20200944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,7-TRIHYDROXYXANTHONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0P3G42TQ63 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Gentisein | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029463 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

321 - 323 °C | |

| Record name | Gentisein | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029463 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。